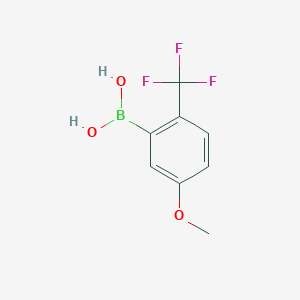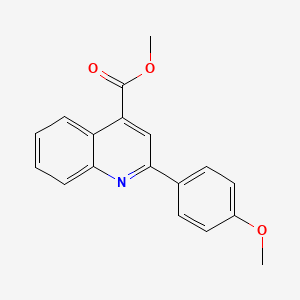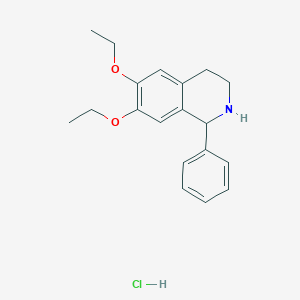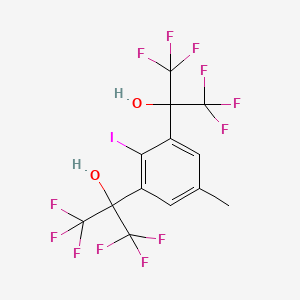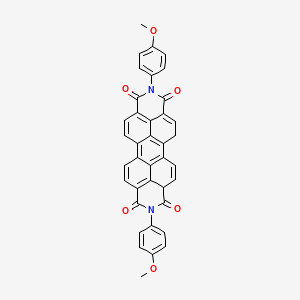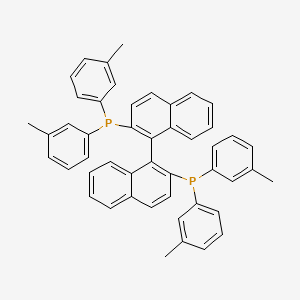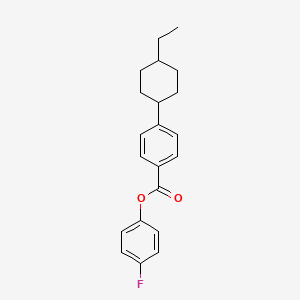
4-Fluorophenyl 4-(4-ethylcyclohexyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate is a chemical compound with the molecular formula C21H23FO2. It is known for its unique structure, which includes a fluorophenyl group, an ethylcyclohexyl group, and a benzoate ester. This compound is primarily used in research and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate typically involves the esterification of 3-fluorophenol with 4’-trans-ethylcyclohexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
科学的研究の応用
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 3-Fluorophenyl 4’-trans-methylcyclohexylbenzoate
- 3-Fluorophenyl 4’-trans-propylcyclohexylbenzoate
- 3-Fluorophenyl 4’-trans-butylcyclohexylbenzoate
Uniqueness
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds .
特性
CAS番号 |
183999-02-2 |
|---|---|
分子式 |
C21H23FO2 |
分子量 |
326.4 g/mol |
IUPAC名 |
(4-fluorophenyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C21H23FO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)21(23)24-20-13-11-19(22)12-14-20/h7-16H,2-6H2,1H3 |
InChIキー |
JGKXHDVVHRMGET-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


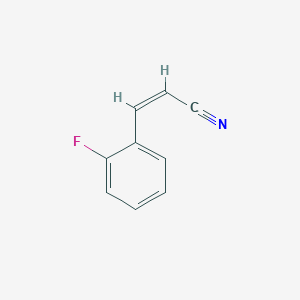
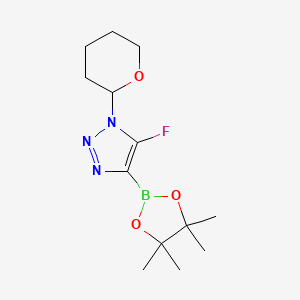
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
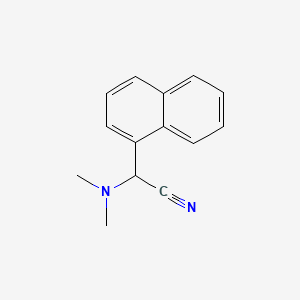
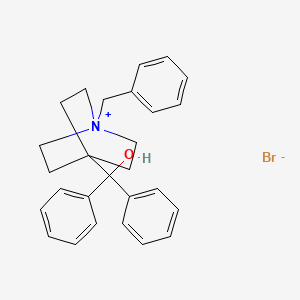
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
